molecular formula C20H15NO5 B2848369 4-(Benzyloxy)phenyl 4-nitrobenzoate CAS No. 301209-27-8

4-(Benzyloxy)phenyl 4-nitrobenzoate

Cat. No.: B2848369
CAS No.: 301209-27-8
M. Wt: 349.342
InChI Key: CZOGVKLKDDAHCL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 4-nitrobenzoate is an organic compound with the molecular formula C20H15NO5 and a molecular weight of 349.34 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a nitrobenzoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

4-(Benzyloxy)phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 4-nitrobenzoate typically involves the esterification of 4-(benzyloxy)phenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Reduction: 4-(Benzyloxy)phenyl 4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The benzyloxy group provides a hydrophobic moiety that can interact with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenyl 4-aminobenzoate: A reduced form of 4-(Benzyloxy)phenyl 4-nitrobenzoate with an amino group instead of a nitro group.

    4-(Benzyloxy)phenyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

This compound is unique due to the presence of both a benzyloxy group and a nitrobenzoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(16-6-8-17(9-7-16)21(23)24)26-19-12-10-18(11-13-19)25-14-15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOGVKLKDDAHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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